molecular formula C6H5BrClNO B1288512 (5-Bromo-6-chloro-3-pyridyl)methanol CAS No. 904745-59-1

(5-Bromo-6-chloro-3-pyridyl)methanol

Cat. No.: B1288512
CAS No.: 904745-59-1
M. Wt: 222.47 g/mol
InChI Key: QWDIYYDBPYBDCM-UHFFFAOYSA-N
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Description

(5-Bromo-6-chloro-3-pyridyl)methanol is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(5-Bromo-6-chloro-3-pyridyl)methanol and its derivatives are primarily involved in synthesis and structural analysis studies. For instance, the synthesis of a Schiff base compound from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol solution was discussed, highlighting its excellent antibacterial activities (Wang et al., 2008). Similarly, the synthesis of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide from 5-bromo-3-methoxysalicylaldehyde and isonicotinohydrazide in methanol was studied, with findings indicating the molecule is not planar and adopts a trans configuration (San-Jun Peng & H. Hou, 2008).

Application in Organic Synthesis and Pharmacology

Derivatives of This compound find use in organic synthesis and pharmacology. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones using alkaline methoxide in methanol was explored, indicating potential use in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, the synthesis and in vitro antimicrobial evaluation of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines in methanol were conducted, revealing variable and modest activities against bacteria and fungi (Basavapatna N. Prasanna Kumara et al., 2013).

Photophysical Properties and Molecular Analysis

Studies also delve into the photophysical properties and molecular analysis of compounds related to This compound . The photophysical properties of novel 2-pyrazoline derivatives in methanol were examined, with findings indicating emissions between 310 nm and 370 nm and a red shift in absorption and emission for certain derivatives (P. Singh et al., 2012). Another study focused on the DFT analysis of (RS)-(3-bromophenyl) (pyridine-2yl) methanol to understand the active sites of the molecule using IR, normal mode analysis, and molecular electrostatic potential map (S. Trivedi, 2017).

Properties

IUPAC Name

(5-bromo-6-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDIYYDBPYBDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-6-chloronicotinic acid (3.0 g, 13 mmol) in THF (20 mL) at 25° C. was added borane (1.0 M in THF, 25 mL, 25 mmol) dropwise. The solution was stirred for 3 h, after which 1.0 M HCl was added dropwise to quench the reaction and the contents of the flask were transferred to a separatory separation funnel. The organic layer was separated and the aqueous phase further extracted with EtOAc (3×). The combined organic phases were dried over Na2SO4 and concentrated, to furnish 2-chloro-3-bromo-5-hydroxymethylpyridine as a white solid (1.0 g, 37%). GC-MS: Exact mass calcd for C6H6BrClNO [M+H]+, 223. Found 223.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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